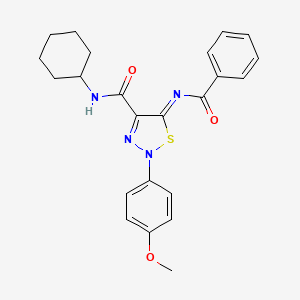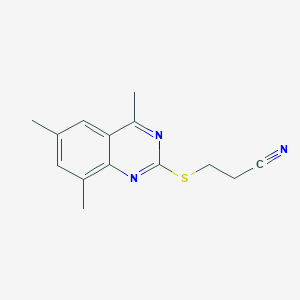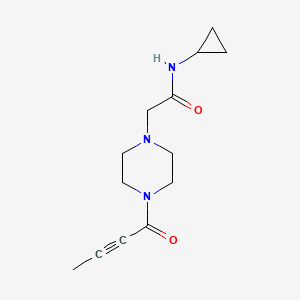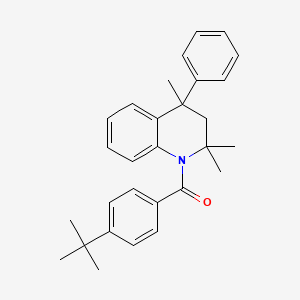
(2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a quinoline moiety and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing in ethanol or methanol to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may exhibit similar properties, making it a subject of interest in medicinal chemistry research.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors can be studied for various medical applications.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: A simpler chalcone with similar biological activities.
(2E)-3-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: A structurally related compound with variations in the substituents.
Uniqueness
The uniqueness of (2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one lies in its specific combination of functional groups and structural features. The presence of the quinoline moiety and the dimethoxyphenyl group imparts distinct chemical and biological properties that differentiate it from other chalcones.
Properties
Molecular Formula |
C30H33NO3 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C30H33NO3/c1-21-12-15-24-25(18-21)31(29(2,3)20-30(24,4)23-10-8-7-9-11-23)28(32)17-14-22-13-16-26(33-5)27(19-22)34-6/h7-19H,20H2,1-6H3/b17-14+ |
InChI Key |
JJAVOYMRVQXWBJ-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(CC(N2C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)(C)C)(C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(N2C(=O)C=CC3=CC(=C(C=C3)OC)OC)(C)C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-4-[(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043436.png)
![1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclohexane] 2-oxide](/img/structure/B11043451.png)
![4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043457.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043468.png)
![4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043474.png)
![1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043478.png)
![4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043481.png)
![N-(4-Ethylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide](/img/structure/B11043484.png)


![1-[3-(1-benzofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11043505.png)

![3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043526.png)
